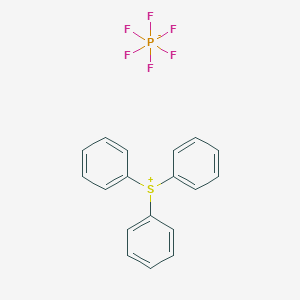

Triphenylsulfonium hexafluorophosphate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

triphenylsulfanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15S.F6P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7(2,3,4,5)6/h1-15H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOZWFGJJSDVIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90886153 | |

| Record name | Sulfonium, triphenyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57835-99-1, 104558-95-4 | |

| Record name | Triphenylsulfonium hexafluorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57835-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfonium, triphenyl-, hexafluorophosphate(1-) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057835991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfonium, triphenyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfonium, triphenyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A mixture of: thiobis(4,1-phenylene)-S,S,S',S'-tetraphenyldisulfonium bishexafluorophosphate; diphenyl(4-phenylthiophenyl)sulfonium hexafluorophosphate; propylene carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triphenylsulphonium hexafluorophosphate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Characterization of Triphenylsulfonium Hexafluorophosphate

Precursor Chemistry for Triphenylsulfonium (B1202918) Salt Synthesis

The synthesis of the triphenylsulfonium cation is the foundational stage in producing triphenylsulfonium hexafluorophosphate (B91526). The most common strategies involve the creation of a triphenylsulfonium salt with a halide anion, such as chloride or bromide, which serves as a precursor for the final product.

One of the most established methods is a two-step process that utilizes a Grignard reagent. google.comepo.org In this approach, an aryl Grignard reagent, such as phenylmagnesium bromide, is reacted with diphenyl sulfoxide (B87167). epo.org This reaction forms the triphenylsulfonium cation, with the halide from the Grignard reagent acting as the initial counter-ion. An alternative pathway involves the reaction of diphenyl sulfoxide with trimethylsilyl (B98337) chloride, followed by the addition of a Grignard reagent prepared from chlorobenzene (B131634) and magnesium, to yield an aqueous solution of triphenylsulfonium chloride. chemicalbook.com

Another synthetic route employs a Friedel-Crafts-type reaction, using basic chemical raw materials like benzene, thionyl chloride, and aluminum chloride. google.com While this method uses less expensive starting materials, it may require careful control of reaction conditions. Historically, the "iodonium salt route," reacting diaryliodonium salts with diarylsulfides, was also used, but it has fallen out of favor due to the high cost and toxicity of the iodonium (B1229267) salt reagents. google.comepo.org

Table 1: Comparison of Common Precursor Synthesis Routes for Triphenylsulfonium Salts

| Method | Key Reagents | Typical Conditions | Notes |

| Grignard Reaction | Diphenyl sulfoxide, Phenylmagnesium halide | Elevated temperature (e.g., 80°C) in a mixed hydrocarbon solvent system. epo.org | A widely used, robust method. The product is typically a triphenylsulfonium halide salt. google.comepo.org |

| Silyl-Assisted Grignard | Diphenyl sulfoxide, Trimethylsilyl chloride, Phenyl-Grignard reagent | Low temperature (<20°C) addition, followed by aging. chemicalbook.com | Generates triphenylsulfonium chloride in an aqueous solution. chemicalbook.com |

| Friedel-Crafts Reaction | Benzene, Thionyl chloride, Aluminum chloride | Heating to 60-70°C for several hours. google.com | Utilizes inexpensive, basic chemical raw materials. google.com |

| Iodonium Salt Route | Diaryliodonium salt, Diaryl sulfide (B99878) | Moderate temperatures with copper catalysis. researchgate.net | Largely obsolete for this specific synthesis due to the use of toxic and expensive reagents. google.comepo.org |

**2.2. Reaction Pathways for Triphenylsulfonium Hexafluorophosphate Formation

Once a suitable triphenylsulfonium salt precursor, typically a halide, has been synthesized, the final product is obtained by replacing the halide anion with the hexafluorophosphate anion (PF₆⁻).

The most direct and efficient method for introducing the hexafluorophosphate anion is through a salt metathesis, or anion exchange, reaction. epo.org This process involves dissolving the triphenylsulfonium halide precursor in a suitable solvent and adding a salt containing the hexafluorophosphate anion. google.com

Commonly used metathesis reagents include ammonium (B1175870) hexafluorophosphate (NH₄PF₆) and potassium hexafluorophosphate (KPF₆). google.comepo.orggoogle.com The reaction is driven by the precipitation of the newly formed inorganic salt (e.g., ammonium bromide or potassium bromide) in the chosen solvent, or by the crystallization of the desired this compound product. Solvents such as acetonitrile (B52724) and acetone (B3395972) are frequently employed for this step. google.comepo.org The yields for the metathesis step are often very high, frequently described as quantitative before any subsequent purification steps like recrystallization. google.comepo.org

Table 2: Typical Metathesis Reaction Parameters for this compound

| Precursor Salt | Metathesis Reagent | Solvent | Reaction Time (hrs) | Reported Yield |

| Triphenylsulfonium bromide | Ammonium hexafluorophosphate | Acetonitrile | 15 | 99% |

| Triphenylsulfonium bromide | Potassium hexafluoroantimonate* | Acetone | 15 | Quantitative |

| Triphenylsulfonium chloride | Potassium iodide | Water/Dichloromethane | 2 | 66% |

*Note: This example yields Triphenylsulfonium hexafluoroantimonate, demonstrating the versatility of the method. google.com **Note: This example yields Triphenylsulfonium iodide, illustrating the general applicability of metathesis. google.com

The formation of the core triphenylsulfonium cation is fundamentally a result of nucleophilic substitution at the sulfur atom. In the context of the Grignard route, the carbanionic carbon of the phenylmagnesium bromide acts as a nucleophile, attacking the electrophilic sulfur center of the diphenyl sulfoxide. epo.org This attack leads to the formation of a new carbon-sulfur bond, displacing the oxygen-based group from the sulfoxide.

While direct nucleophilic substitution using a sulfide to attack an aryl halide is challenging, related strategies are employed for synthesis. For instance, the copper-catalyzed reaction between diaryliodonium salts and diarylsulfides involves a nucleophilic arylation mechanism. researchgate.net The study of nucleophilic substitution at tricoordinate sulfur atoms is a broad field, with investigations into stereochemistry and reaction mechanisms confirming that these reactions are central to the synthesis of various sulfonium (B1226848) salts. nih.gov

For the synthesis of more complex, substituted analogues of this compound, condensation reactions offer a powerful tool. These methods are particularly useful for creating triarylsulfonium salts with specific functionalities on the phenyl rings.

One such approach involves the condensation of a diaryl sulfoxide, such as biphenyl (B1667301) sulfoxide, with another aromatic compound like biphenyl sulfide or biphenyl ether. researchgate.net These reactions are typically promoted by a dehydrating agent, such as polyphosphoric acid or phosphorus pentoxide (P₂O₅), in a solvent like methanesulfonic acid. researchgate.net This pathway allows for the controlled synthesis of products like 4-(phenylthio)this compound with high yields under relatively mild conditions. researchgate.net Friedel–Crafts-type reactions can also be employed to introduce sterically bulky substituents onto the aromatic rings of the triarylsulfonium cation. acs.org

Optimization of Synthetic Parameters

The efficiency, yield, and purity of this compound synthesis are highly dependent on the careful control of reaction parameters. Key variables include temperature, reaction time, solvent choice, and reagent stoichiometry.

The optimization of temperature and reaction time is critical at each stage of the synthesis.

Precursor Synthesis (Grignard Route): The initial formation of the Grignard reagent may require heating to around 50°C to initiate the reaction. chemicalbook.com The subsequent reaction with diphenyl sulfoxide is often conducted at elevated temperatures, such as 80°C, for several hours to drive the reaction to completion. epo.org However, some procedures utilize lower temperatures (<20°C) during reagent addition to control the reaction rate, followed by an "aging" period of about an hour at that temperature. chemicalbook.com Another variation involves heating to 60–70 °C and maintaining that temperature for as long as 10 hours. google.com

Metathesis Step: The anion exchange reaction is typically less sensitive to temperature and is often carried out at room temperature. The focus here is on providing sufficient reaction time for the exchange to reach equilibrium. Stirring for extended periods, such as 15 hours, is common to ensure complete conversion. google.comepo.org

Condensation Reactions: The synthesis of substituted analogues via condensation can often be achieved under mild conditions, for example, at temperatures of 40–50 °C for a duration of 2–3 hours, which is advantageous for preventing side reactions. researchgate.net

The selection of these parameters represents a balance between achieving a high reaction rate and minimizing the formation of impurities from side reactions or product decomposition. semanticscholar.org

Table 3: Example of Temperature and Time Parameters in Synthesis

| Reaction Step | Reactants | Solvent | Temperature (°C) | Time (h) |

| Grignard Reaction | Phenylmagnesium bromide, Diphenyl sulfoxide | Benzene/Heptane | ~80°C | 1-5 |

| Friedel-Crafts Type | Benzene, Thionyl chloride, AlCl₃ | Benzene | 60-70°C | 10 |

| Metathesis | Triphenylsulfonium bromide, NH₄PF₆ | Acetonitrile | Room Temp. | 15 |

| Condensation | Biphenyl sulfoxide, Biphenyl sulfide | Methanesulfonic acid | 40-50°C | 2-3 |

Table of Mentioned Compounds

| Compound Name |

| 1,1'-biphenyl |

| Acetone |

| Acetonitrile |

| Aluminum chloride |

| Ammonium bromide |

| Ammonium hexafluorophosphate |

| Benzene |

| Biphenyl ether |

| Biphenyl sulfide |

| Biphenyl sulfoxide |

| Chlorobenzene |

| Dichloromethane |

| Diphenyl sulfoxide |

| Magnesium |

| Methanesulfonic acid |

| Phenylmagnesium bromide |

| Phosphorus pentoxide |

| Polyphosphoric acid |

| Potassium bromide |

| Potassium hexafluorophosphate |

| Potassium iodide |

| Thionyl chloride |

| Triphenylsulfonium bromide |

| Triphenylsulfonium chloride |

| Triphenylsulfonium hexafluoroantimonate |

| This compound |

| Triphenylsulfonium iodide |

| Trimethylsilyl chloride |

| 4-(phenylthio)this compound |

Optimization of Synthetic Parameters

Solvent Composition and Dehydration Agents

The synthesis of the triphenylsulfonium cation typically precedes the introduction of the hexafluorophosphate anion. A common route involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with diphenyl sulfoxide. The solvent system for such a synthesis is crucial for the reaction's success. Often, a mixture of an aromatic hydrocarbon (like benzene) and an aliphatic hydrocarbon (like n-heptane) is employed. The reaction of diphenyl sulfoxide with the Grignard reagent is generally carried out in a solvent like dichloroethane or tetrahydrofuran (B95107) (THF) under cooled conditions to manage the exothermic nature of the reaction. chemicalbook.comgoogle.com

Given that Grignard reagents are highly sensitive to moisture, the reaction must be conducted under anhydrous conditions. While specific dehydration agents are not always explicitly detailed in every procedure, the use of dried solvents is a standard practice. Chemical drying agents such as magnesium sulfate (B86663) are commonly used during the work-up phase to remove water from the organic extracts, ensuring that the intermediate triphenylsulfonium salt is isolated in a dry state before proceeding to the anion exchange step. google.com The synthesis of the Grignard reagent itself is performed in an inert atmosphere, often using solvents like THF that have been rigorously dried, for instance, by distillation over sodium/benzophenone.

Purification Techniques and Strategies for TPS-PF6

The purity of this compound is paramount for its applications, particularly in microlithography, where trace impurities can significantly impact performance.

Recrystallization is a fundamental technique for purifying solid compounds like TPS-PF6. mt.com The process involves dissolving the impure solid in a suitable hot solvent and allowing it to cool, whereupon the purified compound crystallizes out, leaving impurities behind in the mother liquor. mt.com The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

For this compound, a common and effective solvent for recrystallization is ethanol. The crude TPS-PF6 is dissolved in hot ethanol, and as the solution cools, white needles of the purified product precipitate. google.com Other solvents can also be employed. For instance, related triphenylsulfonium salts have been successfully recrystallized from isopropanol (B130326) or a solvent mixture such as dichloromethane/diethyl ether. google.com The selection of the recrystallization solvent or solvent system depends on the specific impurities present and the desired crystal morphology. After crystallization, the purified solid is separated from the solvent by filtration. mt.com

Impurities in this compound can act as quenching agents, interfering with its primary function as a photoacid generator. A common source of such impurities is residual acid or base from the synthesis and work-up steps. For example, if the anion exchange reaction to introduce the hexafluorophosphate is incomplete, residual halide salts (e.g., triphenylsulfonium bromide) may remain. Similarly, incomplete neutralization during the work-up can leave traces of the acids (like hydrobromic acid) or bases used. google.com

The presence of these ionic or acidic impurities can be detrimental. Basic impurities can neutralize the photogenerated acid, reducing the efficiency of the photoresist. The analysis of such impurities can be performed using techniques like ion chromatography to detect residual anions or acid-base titration to quantify acidic or basic content.

Minimization of these quenching agents is achieved through careful control of the synthetic process and rigorous purification. This includes:

Stoichiometric Control: Ensuring the correct molar ratios of reactants to drive the reactions to completion.

Thorough Work-up: Multiple extractions and washes during the work-up phase help remove water-soluble byproducts and unreacted reagents.

Effective Recrystallization: As detailed previously, recrystallization is a powerful tool for removing impurities that have different solubility profiles from the desired product. mt.com

Spectroscopic and Analytical Characterization of Synthesized TPS-PF6

The synthesized this compound is characterized using various spectroscopic methods to confirm its structure and purity.

NMR spectroscopy is an indispensable tool for the structural elucidation of TPS-PF6. A combination of ¹H, ¹³C, ¹⁹F, and ³¹P NMR provides a comprehensive analysis of both the cation and the anion. rsc.orgscielo.org.mx

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons of the three phenyl rings on the sulfonium cation. These typically appear as a complex multiplet in the region of 7.0-8.0 ppm.

¹³C NMR: The carbon NMR spectrum shows signals for the aromatic carbons. The carbon atoms directly bonded to the positively charged sulfur atom are typically shifted downfield.

¹⁹F NMR: The fluorine-19 NMR spectrum is used to characterize the hexafluorophosphate anion. It typically shows a doublet centered around -73 ppm, with the splitting arising from coupling to the phosphorus-31 nucleus.

³¹P NMR: The phosphorus-31 NMR spectrum provides definitive evidence for the hexafluorophosphate anion. It exhibits a characteristic septet (a seven-line pattern) due to coupling with the six equivalent fluorine atoms. researchgate.net

The following table summarizes typical NMR data for this compound.

| Nucleus | Typical Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H | ~7.7-7.9 ppm | m | - | Aromatic Protons |

| ¹³C | ~125-135 ppm | m | - | Aromatic Carbons |

| ¹⁹F | ~-73 ppm | d | ~710 Hz (¹JPF) | PF₆⁻ |

| ³¹P | ~-144 ppm | sept | ~710 Hz (¹JPF) | PF₆⁻ |

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of TPS-PF6 will show characteristic absorption bands for the triphenylsulfonium cation and the hexafluorophosphate anion.

The key vibrational modes are:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the phenyl rings. nih.gov

P-F Stretching: The hexafluorophosphate anion gives rise to a very strong and broad absorption band, which is one of its most distinctive spectral features.

The table below lists the expected characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~1580 | Medium | Aromatic C=C Stretch |

| ~1475 | Medium | Aromatic C=C Stretch |

| ~1445 | Strong | Aromatic C=C Stretch |

| ~1090 | Medium | Phenyl Ring Vibrations |

| ~840 | Very Strong | P-F Stretch (PF₆⁻) |

| ~750 | Strong | C-H Out-of-plane Bend |

| ~685 | Strong | C-H Out-of-plane Bend |

| ~560 | Strong | P-F Bend (PF₆⁻) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for characterizing this compound, providing insights into its electronic transitions. The UV-Vis spectrum of a compound is dictated by its chromophores, which in the case of this compound, is the triphenylsulfonium cation. The phenyl groups attached to the sulfur atom constitute the primary chromophoric system.

In a methanolic solution, this compound exhibits characteristic absorption bands in the ultraviolet region. The electronic transitions are primarily of the π → π* type, originating from the aromatic phenyl rings. The spectrum is expected to show a strong absorption band around 230 nm, with a less intense, fine-structured band appearing at approximately 270 nm. The exact position and intensity of these absorption maxima can be influenced by the solvent environment. The hexafluorophosphate anion does not absorb significantly in the UV-Vis region and therefore does not interfere with the spectrum of the triphenylsulfonium cation.

A definitive structural confirmation of this compound, synthesized in methanol, has been achieved through single-crystal X-ray diffraction, which corroborates the identity of the compound being analyzed by spectroscopic methods. nih.govresearchgate.net

Table 1: UV-Vis Spectral Data for this compound

| Solvent | λmax (nm) | Type of Transition |

| Methanol | ~230 | π → π |

| Methanol | ~270 | π → π (fine structure) |

Note: The λmax values are approximate and can vary slightly based on experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the structural elucidation and confirmation of the molecular weight of this compound. The technique provides information about the mass-to-charge ratio (m/z) of the intact cation as well as its fragmentation pattern, which aids in confirming its structure.

In a typical mass spectrum of this compound, the analysis focuses on the cationic species, [ (C₆H₅)₃S ]⁺. The molecular formula of the triphenylsulfonium cation is C₁₈H₁₅S⁺. The theoretical exact mass of this cation can be calculated for detailed analysis.

The fragmentation of the triphenylsulfonium cation under mass spectrometry conditions typically proceeds through the cleavage of the carbon-sulfur bonds. Common fragmentation pathways include the loss of phenyl radicals (•C₆H₅) or neutral diphenyl sulfide ((C₆H₅)₂S).

Table 2: Expected Mass Spectrometry Fragmentation Data for Triphenylsulfonium Cation

| Fragment Ion | Formula | m/z (approximate) |

| Triphenylsulfonium (Parent Ion) | [ (C₆H₅)₃S ]⁺ | 263.1 |

| Diphenyl sulfide radical cation | [ (C₆H₅)₂S ]⁺• | 186.1 |

| Phenyl cation | [ C₆H₅ ]⁺ | 77.1 |

Note: The m/z values are based on the most common isotopes and are approximate.

The definitive crystal structure of this compound has been reported, confirming the molecular formula as C₁₈H₁₅S⁺·PF₆⁻. nih.govresearchgate.net This structural confirmation provides a solid foundation for the interpretation of mass spectrometry data.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound, providing experimental verification of its empirical and molecular formula. For this compound, elemental analysis typically involves the quantitative determination of carbon (C), hydrogen (H), and sulfur (S) content.

The molecular formula of this compound is C₁₈H₁₅F₆PS, with a molecular weight of 408.34 g/mol . acs.org Based on this formula, the theoretical elemental composition can be calculated.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.01 | 18 | 216.18 | 52.95 |

| Hydrogen | H | 1.01 | 15 | 15.15 | 3.71 |

| Fluorine | F | 19.00 | 6 | 114.00 | 27.92 |

| Phosphorus | P | 30.97 | 1 | 30.97 | 7.58 |

| Sulfur | S | 32.07 | 1 | 32.07 | 7.85 |

| Total | 408.37 | 100.00 |

Experimental results from elemental analysis of a pure sample of this compound are expected to be in close agreement with these theoretical values, typically within a margin of ±0.4%. The confirmation of the crystal structure of this compound provides strong supporting evidence for its elemental composition. nih.govresearchgate.net

Structural Elucidation and Intermolecular Interactions of Triphenylsulfonium Hexafluorophosphate

Single-Crystal X-ray Diffraction Studies of TPS-PF6

The three-dimensional atomic arrangement of triphenylsulfonium (B1202918) hexafluorophosphate (B91526) in the solid state has been determined with precision through single-crystal X-ray diffraction. nih.goviucr.org This powerful analytical technique has revealed the exact spatial coordinates of the atoms within the crystal lattice, providing a foundational understanding of its structure.

The analysis shows that triphenylsulfonium hexafluorophosphate crystallizes in the monoclinic system, specifically in the centrosymmetric space group P2₁/n. nih.goviucr.org The asymmetric unit of the crystal consists of one triphenylsulfonium cation ([C₁₈H₁₅S]⁺) and one hexafluorophosphate anion ([PF₆]⁻). nih.goviucr.org Detailed crystallographic data are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₈H₁₅S⁺ · PF₆⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.8971 (1) |

| b (Å) | 11.0963 (1) |

| c (Å) | 13.1118 (2) |

| β (°) | 108.258 (1) |

| Volume (ų) | 1781.01 (4) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.579 |

Table 1: Crystallographic Data for this compound. Data sourced from Artis et al., 2025. nih.goviucr.org

Molecular Geometry and Conformation of the Triphenylsulfonium Cation

In the triphenylsulfonium cation, the central sulfur atom exhibits a distorted trigonal–pyramidal coordination geometry. nih.goviucr.org This arrangement is characteristic of sulfonium (B1226848) salts where the sulfur atom is covalently bonded to three organic substituents and possesses a lone pair of electrons. This geometry is a consistent feature observed across various triphenylsulfonium salts. iucr.orgresearchgate.net

The structural integrity of the triphenylsulfonium cation is defined by the lengths of its sulfur-carbon bonds and the angles between them. In this compound, the S-C bond distances are all quite similar, falling within a narrow range from 1.787 (3) to 1.790 (3) Å. nih.gov

The C-S-C bond angles deviate from the ideal 120° of a perfect trigonal planar geometry due to the pyramidal nature of the sulfur center. The observed angles are 105.20 (13)°, 104.70 (13)°, and 102.96 (14)°. nih.gov This compression of the bond angles is a direct consequence of the stereochemically active lone pair of electrons on the sulfur atom.

| Interaction | Bond Length (Å) |

| S1-C1 | 1.787 (3) |

| S1-C7 | 1.790 (3) |

| S1-C13 | 1.788 (3) |

Table 2: Selected S-C Bond Lengths in the Triphenylsulfonium Cation. Data sourced from Artis et al., 2025. nih.gov

| Interaction | Bond Angle (°) |

| C1-S1-C7 | 105.20 (13) |

| C1-S1-C13 | 104.70 (13) |

| C7-S1-C13 | 102.96 (14) |

Table 3: Selected C-S-C Bond Angles in the Triphenylsulfonium Cation. Data sourced from Artis et al., 2025. nih.gov

Crystal Packing and Supramolecular Organization in the Solid State

The arrangement of the triphenylsulfonium cations and hexafluorophosphate anions in the crystal lattice is governed by a network of intermolecular forces, leading to a specific supramolecular organization.

The crystal structure of this compound is primarily organized by electrostatic interactions between the positively charged triphenylsulfonium cations and the negatively charged hexafluorophosphate anions. These ions are arranged in a manner that maximizes their electrostatic attraction while accommodating their respective sizes and shapes. The packing results in the formation of zigzagging chains of cations and anions that extend along the b-axis of the unit cell. iucr.org Hirshfeld surface analysis reveals that for the hexafluorophosphate anion, the most significant contacts are with hydrogen atoms (F···H), accounting for 92.4% of the interactions. nih.goviucr.org

A defining feature of the crystal packing in this compound is the presence of numerous hydrogen-based intermolecular contacts, specifically between the fluorine atoms of the anion and the hydrogen atoms of the phenyl rings on the cation. nih.goviucr.org These F···H interactions are crucial in linking the ionic chains together. iucr.org

Absence and Presence of π-π Stacking in Various Triphenylsulfonium Salts

The occurrence of π-π stacking interactions in the crystal structures of triphenylsulfonium (TPS) salts is not a universal feature but is highly dependent on the nature of the counterion. iucr.orgnih.gov These noncovalent interactions, which involve the face-to-face arrangement of aromatic rings, play a significant role in the stabilization of many supramolecular structures. nih.govlibretexts.org However, in the case of this compound, detailed crystallographic studies reveal no significant π-π stacking. nih.govresearchgate.net

Analysis of single-crystal X-ray diffraction data for this compound ([TPS][PF₆]), as well as for the corresponding triiodide ([TPS][I₃]) and perchlorate (B79767) ([TPS][ClO₄]) salts, shows that the crystal packing is primarily governed by other intermolecular forces. nih.govresearchgate.netnih.gov In these structures, the propeller-shaped triphenylsulfonium cations are organized into arrangements dominated by hydrogen-based contacts, such as F⋯H, O⋯H, and I⋯H interactions, which preclude the close, parallel alignment required for effective π-π stacking. nih.govresearchgate.net

In stark contrast, π-π stacking is observed in triphenylsulfonium salts that feature different, more complex counterions. For instance, studies on salts containing tetrachlorometallate anions, such as bis(triphenylsulfonium) tetrachloridomanganate(II) ([TPS]₂[MnCl₄]) and bis(triphenylsulfonium) tetrachloridocobaltate(II) ([TPS]₂[CoCl₄]), reveal the presence of inversion-centered π-π stacking interactions. iucr.orgresearchgate.net In these compounds, the packing arrangement allows the phenyl rings of adjacent TPS cations to overlap, with centroid-centroid distances measured at approximately 3.794 Å and 3.807 Å, respectively. iucr.org Interestingly, even within this series, the presence of stacking is not guaranteed; the triphenylsulfonium tetrachloridoferrate(III) ([TPS][FeCl₄]) salt, for example, does not exhibit π-π interactions. iucr.orgresearchgate.net This highlights the subtle interplay of factors, including the specific geometry and charge of the anion, in directing the supramolecular assembly.

Table 1: π-π Stacking in Various Triphenylsulfonium Salts

| Triphenylsulfonium Salt | Counterion | π-π Stacking Observed | Reference |

|---|---|---|---|

| This compound | [PF₆]⁻ | No | nih.govresearchgate.net |

| Triphenylsulfonium triiodide | [I₃]⁻ | No | nih.govresearchgate.net |

| Triphenylsulfonium perchlorate | [ClO₄]⁻ | No | nih.govresearchgate.net |

| Bis(triphenylsulfonium) tetrachloridomanganate(II) | [MnCl₄]²⁻ | Yes | iucr.orgresearchgate.net |

| Bis(triphenylsulfonium) tetrachloridocobaltate(II) | [CoCl₄]²⁻ | Yes | iucr.orgresearchgate.net |

| Triphenylsulfonium tetrachloridoferrate(III) | [FeCl₄]⁻ | No | iucr.orgresearchgate.net |

Influence of Counterion on Solid-State Structure and Packing Motifs

The counterion plays a decisive role in determining the solid-state structure and crystal packing motifs of triphenylsulfonium salts. nih.govmdpi.com The size, shape, and charge distribution of the anion directly influence the conformation of the flexible TPS cation and the resulting network of intermolecular interactions. This principle is clearly illustrated by comparing the crystal structures of triphenylsulfonium salts with different anions.

This compound ([TPS][PF₆]) and triphenylsulfonium triiodide ([TPS][I₃]) are isostructural, both crystallizing in the monoclinic space group P2₁/n. nih.govresearchgate.netnih.gov In [TPS][PF₆], the packing is characterized by chains of cations and anions that form a zigzag pattern along the b-axis, held together by numerous H⋯F contacts between the phenyl ring hydrogens and the fluorine atoms of the anion. nih.goviucr.org In contrast, triphenylsulfonium perchlorate ([TPS][ClO₄]) crystallizes in the P2₁ space group. nih.govresearchgate.net The change in anion from the octahedral [PF₆]⁻ to the tetrahedral [ClO₄]⁻, despite both being relatively symmetric, is sufficient to alter the crystal symmetry and the specific packing arrangement.

The influence of the counterion becomes even more pronounced with larger and less symmetric anions. nih.gov For example, the presence of large, tetrahedral tetrachlorometallate anions leads to significantly different packing motifs compared to those seen with [PF₆]⁻ or [ClO₄]⁻. iucr.org In the structures of [TPS]₂[MnCl₄] and [TPS]₂[CoCl₄], the anions facilitate a packing arrangement that not only involves H⋯Cl and M-S interactions but also accommodates the π-π stacking of TPS cations, a feature absent in the hexafluorophosphate salt. iucr.orgresearchgate.net This demonstrates that the counterion is not a passive, space-filling component but an active director of the crystal engineering, dictating which intermolecular interactions dominate and ultimately defining the final three-dimensional architecture.

Table 2: Crystallographic Data and Primary Interactions of Selected Triphenylsulfonium Salts

| Compound | Space Group | Key Intermolecular Contacts | Reference |

|---|---|---|---|

| [TPS][PF₆] | P2₁/n | H⋯H, F⋯H, H⋯C | nih.govresearchgate.netnih.gov |

| [TPS][I₃] | P2₁/n | H⋯H, H⋯C, H⋯I | nih.govresearchgate.netnih.gov |

| [TPS][ClO₄] | P2₁ | H⋯H, H⋯C, O⋯H | nih.govresearchgate.net |

| [TPS]₂[MnCl₄] | P2₁/n | H⋯H, H⋯C, H⋯Cl, π-π stacking | iucr.orgresearchgate.net |

Computational Crystallography and Lattice Energy Analyses

Computational crystallography provides powerful tools for analyzing and understanding the intermolecular interactions that stabilize the crystal lattice of compounds like this compound. scivisionpub.com Techniques such as Hirshfeld surface analysis and lattice energy calculations offer quantitative insights into the nature and relative importance of the forces at play.

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular contacts within a crystal. For this compound, this analysis reveals that the crystal structure is dominated by hydrogen-based contacts. researchgate.netnih.goviucr.org The Hirshfeld surface of the TPS cation is primarily composed of H⋯H (38.9%), F⋯H (29.4%), and H⋯C (22.1%) contacts, with C⋯C interactions contributing a minor 3.7%. nih.goviucr.org For the [PF₆]⁻ anion, F⋯H contacts are overwhelmingly dominant, accounting for 92.4% of the surface interactions. nih.goviucr.org These results quantitatively confirm the absence of significant π-π stacking and highlight the primary role of hydrogen-fluorine interactions in the crystal packing.

Table 3: Hirshfeld Surface Contact Contributions for [TPS][PF₆]

| Ion | Contact Type | Contribution (%) | Reference |

|---|---|---|---|

| Triphenylsulfonium (TPS⁺) Cation | H⋯H | 38.9 | nih.goviucr.org |

| F⋯H | 29.4 | nih.goviucr.org | |

| H⋯C | 22.1 | nih.goviucr.org | |

| C⋯C | 3.7 | nih.goviucr.org | |

| Hexafluorophosphate (PF₆⁻) Anion | F⋯H | 92.4 | nih.goviucr.org |

| F⋯C | 6.1 | nih.goviucr.org | |

| F⋯S | 1.2 | nih.goviucr.org |

Photochemical Reaction Mechanisms of Triphenylsulfonium Hexafluorophosphate

Photoinitiation Mechanisms of Triphenylsulfonium (B1202918) Salts

The initiation process begins when the triphenylsulfonium salt is excited, typically by absorbing UV light. This excitation leads to the cleavage of a carbon-sulfur (C–S) bond in the triphenylsulfonium cation (Ph₃S⁺), forming reactive intermediates that generate the acid necessary for subsequent chemical processes. aip.orgresearchgate.net The photoinitiation can occur directly, through the salt's own absorption of light, or indirectly, through sensitization by another molecule.

Direct photolysis occurs when the triphenylsulfonium salt itself absorbs a photon of light. This absorption promotes the molecule to an electronically excited state, triggering its decomposition. ibm.comosti.gov The photolysis of triphenylsulfonium hexafluorophosphate (B91526) and similar salts results in the formation of several products. tandfonline.comtandfonline.com These products are categorized based on whether they are formed within the initial "solvent cage" or after the reactive fragments have diffused away.

The primary photoproducts include:

Cage-escape products : Diphenyl sulfide (B99878) is a primary product formed when the initial fragments of photolysis escape the solvent cage before reacting with each other. tandfonline.comtandfonline.com

In-cage products : Phenylthiobiphenyl isomers (2-, 3-, and 4-phenylthiobiphenyl) are formed through an "in-cage" fragmentation-recombination mechanism. tandfonline.comtandfonline.comrsc.org This pathway involves the initial fragments recombining in a different arrangement before they can separate. rsc.org

Both the in-cage and cage-escape reaction pathways result in the production of a strong Brønsted acid. rsc.orgresearchgate.net The formation of in-cage products is particularly favored in viscous environments, such as polymer films or in the solid state, where the movement of the reactive fragments is restricted. tandfonline.comresearchgate.net For instance, photolysis of triphenylsulfonium salts in the solid state can yield cage-to-escape product ratios as high as 5:1. tandfonline.comtandfonline.com

Photoinitiation can also be achieved indirectly through a sensitization process. researchgate.net In this mechanism, a separate molecule, the photosensitizer, absorbs the light energy and then transfers it to the triphenylsulfonium salt, inducing its decomposition. This can occur through two main pathways:

Triplet Energy Transfer : The sensitizer (B1316253) absorbs a photon, is promoted to an excited singlet state, and then undergoes intersystem crossing to a more stable triplet state. This triplet sensitizer can then transfer its energy to the sulfonium (B1226848) salt, promoting the salt to its triplet excited state, which then decomposes. ibm.comresearchgate.net

Electron Transfer : An excited sensitizer can transfer an electron to the triphenylsulfonium salt. This process, known as photoinduced electron transfer, also leads to the decomposition of the salt. researchgate.net

Unlike direct photolysis, which produces a mix of in-cage and cage-escape products, sensitization, whether by triplet energy transfer or electron transfer, typically yields only the cage-escape product, diphenyl sulfide. researchgate.net

Excited State Dynamics and Photodecomposition Pathways

The specific products and efficiencies of the photolysis of triphenylsulfonium hexafluorophosphate are governed by the dynamics of its excited states and the subsequent bond-cleavage pathways. The decomposition can proceed through either homolytic or heterolytic cleavage of the C-S bonds, with the dominant pathway influenced by the excited state from which the reaction occurs.

The electronic excited state from which decomposition occurs plays a critical role in determining the reaction mechanism.

Singlet Excited State : Direct irradiation of triphenylsulfonium salts is proposed to proceed from the singlet excited state. ibm.comosti.govresearchgate.net This state is believed to lead to a mixture of heterolytic and homolytic cleavage pathways. ibm.comosti.govresearchgate.net The singlet excited state is responsible for the formation of both the in-cage rearrangement products (phenylthiobiphenyls) and the cage-escape product (diphenyl sulfide). ibm.com

Triplet Excited State : The triplet excited state of the sulfonium salt is primarily accessed through sensitization by a triplet sensitizer. ibm.com This state is described as labile and decomposes to form a triplet geminate radical pair, consisting of a phenyl radical and a diphenylsulfinyl radical cation. ibm.com This pathway ultimately leads to the formation of cage-escape products like benzene and diphenyl sulfide, rather than the in-cage rearrangement products seen in direct photolysis. ibm.com

Homolytic cleavage involves the symmetrical breaking of a C-S bond, where each fragment retains one of the bonding electrons. rsc.org This process results in the formation of a radical pair. In the case of the triphenylsulfonium cation, homolytic cleavage generates a phenyl radical and a diphenylsulfinyl radical cation. aip.orgresearchgate.netibm.com

Ph₃S⁺ → [Ph• Ph₂S•⁺]

This pathway is a key step in the proposed mechanism for photodecomposition. rsc.org Computational studies using localized active space methods also suggest that homolytic bond cleavage is a favorable dissociation pathway for the triphenylsulfonium cation. aip.orgresearchgate.netibm.comnih.gov The resulting radical pair, confined by the solvent cage, can then either recombine to form phenylthiobiphenyls (in-cage) or escape to react with the solvent or other species to form products like diphenyl sulfide (cage-escape). ibm.com

Heterolytic cleavage is an alternative decomposition pathway where the C-S bond breaks asymmetrically, with one fragment retaining both bonding electrons. rsc.org For the triphenylsulfonium cation, this results in the formation of a phenyl cation and a neutral diphenyl sulfide molecule. aip.orgresearchgate.netibm.comrsc.org

Ph₃S⁺ → Ph⁺ + Ph₂S

This mechanism is proposed to occur alongside homolytic cleavage during the direct photolysis from the singlet excited state. ibm.comosti.gov The highly reactive phenyl cation is a source of the generated acid. rsc.org The ratio of homolytic to heterolytic cleavage can be influenced by factors such as solvent polarity and viscosity. ibm.com

Research Data on Photolysis Product Ratios

The distribution of photoproducts from triphenylsulfonium salts is highly dependent on the reaction conditions, such as the solvent used. The viscosity of the solvent plays a significant role, with more viscous media favoring the formation of "in-cage" recombination products. rsc.org

Table 1: Product Ratios from Irradiation of Triphenylsulfonium Trifluoromethanesulfonate in Various Solvents Data derived from descriptions in scientific literature. rsc.org

| Solvent | 2-Phenylthiobiphenyl | 3-Phenylthiobiphenyl | 4-Phenylthiobiphenyl | Diphenyl Sulfide | Cage/Escape Ratio |

|---|---|---|---|---|---|

| Acetonitrile (B52724) | 1.00 | 0.29 | 0.58 | 1.57 | 1.2 |

| Methanol | 1.00 | 0.23 | 0.50 | 1.14 | 1.5 |

Furthermore, the physical state of the salt (in solution versus solid state) and the nature of the counter-anion can dramatically alter the ratio of in-cage to cage-escape products. tandfonline.comtandfonline.com In the solid state, the restricted mobility of the photogenerated fragments strongly favors in-cage recombination. tandfonline.com

Table 2: Ratio of Cage-to-Escape Products for Triphenylsulfonium Salts Data derived from descriptions in scientific literature. tandfonline.comtandfonline.com

| Salt Anion | State | Cage/Escape Ratio |

|---|---|---|

| Hexafluorophosphate (PF₆⁻) | 0.1 M Acetonitrile Solution | ~1.0 |

| Hexafluorophosphate (PF₆⁻) | Solid State | 4.9 |

| Hexafluoroantimonate (SbF₆⁻) | 0.1 M Acetonitrile Solution | ~1.0 |

| Hexafluoroantimonate (SbF₆⁻) | Solid State | 5.1 |

| Triflate (CF₃SO₃⁻) | 0.1 M Acetonitrile Solution | ~1.0 |

| Triflate (CF₃SO₃⁻) | Solid State | 4.5 |

Photoacid Generation Mechanisms by TPS-PF6

The primary function of TPS-PF6 in photochemical applications is the generation of a strong acid. Upon absorption of a photon, the triphenylsulfonium cation undergoes a series of transformations that ultimately result in the release of both Brønsted and transient Lewis acids, which then act as catalysts for subsequent chemical reactions.

The acid generated from TPS-PF6 is hexafluorophosphoric acid (HPF6), a superacid known for its high strength and reactivity. Its extreme acidity is a key factor in its effectiveness as a catalyst. The acid strength of photo-generated acids is a critical parameter, as weaker acids may be trapped by components in the reaction medium, such as ether or ester groups within a resin, which halts the desired chemical reaction. san-apro.co.jp Consequently, stronger acids lead to higher reactivity and more efficient catalysis. san-apro.co.jp

The photo-generated acids from triphenylsulfonium salts exhibit a long active life, which can extend for days. polymerinnovationblog.com This longevity gives rise to a phenomenon known as "dark cure" or "shadow cure," where the acid-catalyzed reaction, such as polymerization, continues long after the initial light exposure has ceased. polymerinnovationblog.com This property is highly advantageous in applications where uniform curing of complex or shadowed geometries is required.

Table 1: Acidity of Photo-Generated Acid from TPS-PF6

| Property | Value | Source |

|---|---|---|

| Generated Acid | Hexafluorophosphoric acid (HPF6) | |

| pKa (in water) | -20 (estimated) | chemister.ru |

| Classification | Strong Acid / Superacid | |

Photoproduct Formation and Mechanistic Elucidation

The photodecomposition of triphenylsulfonium salts yields a variety of molecular products, the distribution of which provides insight into the underlying reaction mechanisms. These mechanisms are broadly categorized based on whether the primary photofragments react within the solvent "cage" in which they were formed or escape from it before reacting.

Upon photolysis, the initial cleavage of a C-S bond in the triphenylsulfonium cation generates a radical-radical cation pair: a phenyl radical (Ph•) and a diphenylsulfinyl radical cation (Ph₂S⁺•). When these fragments are unable to diffuse away from each other, they remain trapped within a "cage" of surrounding solvent or polymer molecules. Within this cage, they can recombine in a new configuration. This in-cage fragmentation-recombination process is the primary pathway for the formation of 2-, 3-, and 4-phenylthiobiphenyl isomers. researchgate.net The formation of these in-cage products is particularly favored in environments of high viscosity, such as in polymer films or in the solid state. researchgate.net In some cases, secondary photochemical reactions of the initial in-cage products can lead to further derivatives like triphenylene. researchgate.net

Table 2: Influence of Reaction Medium on Photoproduct Ratios of Triphenylsulfonium Salts

| Medium | Predominant Mechanism | Typical Cage-to-Escape Product Ratio | Key Photoproducts |

|---|---|---|---|

| Dilute Solution | Cage-Escape & In-Cage Recombination | Approximately 1:1 | Diphenylsulfide, Phenylthiobiphenyls |

| Viscous Solution / Polymer Film | In-Cage Recombination | > 1 (Increased ratio) | Phenylthiobiphenyls |

| Solid State | In-Cage Recombination | As high as 5:1 | Phenylthiobiphenyls |

Note: The exact ratio can be influenced by the specific polymer matrix and the nature of the counter-anion.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Hexafluorophosphoric acid |

| Phenyl radical |

| Diphenylsulfinyl radical cation |

| Phenyl cation |

| 2-phenylthiobiphenyl |

| 3-phenylthiobiphenyl |

| 4-phenylthiobiphenyl |

| Triphenylene |

Characterization of Photoproducts

Upon irradiation, triphenylsulfonium salts undergo fragmentation to produce a variety of photoproducts. The primary products identified are diphenyl sulfide and a series of rearrangement products known as phenylthiobiphenyls. ibm.comosti.gov The formation of these products is rationalized through two competing pathways originating from the excited state of the sulfonium salt: a cage-escape reaction and an in-cage fragmentation-recombination mechanism. tandfonline.comresearchgate.net

Diphenylsulfide : This product is formed through a cage-escape mechanism. After the initial cleavage of a carbon-sulfur bond, the resulting fragments diffuse apart from the initial solvent cage before reacting further. tandfonline.comresearchgate.net

Phenylthiobiphenyls : Direct irradiation leads to the formation of 2-, 3-, and 4-phenylthiobiphenyl isomers. ibm.comtandfonline.com These are considered "in-cage" products, resulting from the recombination of the primary photogenerated fragments before they can escape the solvent cage. tandfonline.comresearchgate.net

In addition to these primary products, further studies, particularly those involving the photolysis of triphenylsulfonium salts embedded in a poly(methyl methacrylate) (PMMA) film, have identified two other significant photoproducts: triphenylene and dibenzothiophene. researchgate.netrsc.org The formation of these products is highly dependent on the reaction environment, suggesting the influence of topochemical factors. rsc.org

The distribution of these photoproducts is highly dependent on the reaction conditions, such as the viscosity of the medium. researchgate.net

| Photoproduct | Formation Mechanism | Key Findings |

|---|---|---|

| Diphenylsulfide | Cage-escape reaction | Formed when primary photo-fragments diffuse apart before reaction. tandfonline.comresearchgate.net |

| Phenylthiobiphenyls (2-, 3-, and 4-isomers) | In-cage fragmentation-recombination | Result from the recombination of fragments within the solvent cage. ibm.comtandfonline.comresearchgate.net |

| Triphenylene | Secondary, in-cage reaction | Formed from the secondary photolysis of 2-(phenylthio)biphenyl. Its formation is favored in solid matrices. researchgate.netrsc.org |

| Dibenzothiophene | Secondary, in-cage reaction | Results from the secondary photolysis of diphenylsulfide. Its formation is also favored in solid matrices. researchgate.netrsc.org |

Secondary Photochemical Reactions of Primary Photoproducts

The characterization of triphenylene and dibenzothiophene as photoproducts points to the occurrence of secondary photochemical reactions. Evidence suggests that these molecules are not formed directly from the initial photo-excitation of the triphenylsulfonium salt but rather from the subsequent irradiation of the primary photoproducts. rsc.org

These secondary reactions are believed to be in-cage processes:

Triphenylene formation : The accumulated evidence indicates that triphenylene is formed from the secondary photochemical reaction of the primary product, 2-(phenylthio)biphenyl. researchgate.netrsc.org

Dibenzothiophene formation : Similarly, dibenzothiophene is thought to be produced through the secondary photochemical reaction of diphenylsulfide. researchgate.netrsc.org

The formation of these secondary products is significantly enhanced in constrained media, such as polymer films, compared to dilute solutions. This suggests that the restricted mobility within the polymer matrix facilitates the necessary in-cage secondary reactions. rsc.org

Spectroscopic Techniques for Photochemical Mechanism Elucidation

Several advanced spectroscopic techniques have been instrumental in unraveling the intricate details of the photochemical mechanisms of triphenylsulfonium salts.

Nanosecond Laser Flash Photolysis

Nanosecond laser flash photolysis is a powerful technique for detecting and characterizing transient intermediates. Studies on triphenylsulfonium salts have shown that direct photolysis proceeds via a singlet excited state. ibm.com This leads to the formation of a singlet diphenylsulfinyl radical cation-phenyl radical pair. ibm.comucla.edu Recombination of these intermediates leads to protonated phenylthiobiphenyls, which have been identified as a broad transient absorption centered around 465 nm. ibm.comucla.edu These protonated species then lose a proton to form the final phenylthiobiphenyl products. ibm.com In contrast, triplet-sensitized reactions produce a triplet radical pair that subsequently undergoes escape reactions with the solvent. ibm.comucla.edu

Photo-Chemically Induced Dynamic Nuclear Polarization (Photo-CIDNP)

Photo-CIDNP experiments provide insight into the spin dynamics of radical pair intermediates. The application of this technique to triphenylsulfonium salts has confirmed that the direct photoreaction proceeds through a singlet radical pair. ibm.com Time-resolved CIDNP has been used to study the decay pathways of the key radical pair intermediates, consisting of a sensitizer radical cation and a phenyl radical, which are formed following photoinduced electron transfer. acs.org

Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy is used to detect and identify radical species. In the study of sulfonium salt photolysis, ESR has been employed to demonstrate the formation of radicals resulting from the homolytic cleavage of the C–S bond. mdpi.comnih.gov This technique provides direct evidence for the generation of radical intermediates, such as phenacyl radicals and phenothiazine radical cations, which are crucial for understanding the subsequent reaction pathways, including the generation of Brønsted acid in the presence of a hydrogen donor. mdpi.comnih.gov

Factors Influencing Photodecomposition and Acid Production Efficiency

The efficiency of photodecomposition and the subsequent generation of acid are influenced by a multitude of factors, including the reaction medium, the nature of the counter-ion, and the molecular structure of the sulfonium salt itself.

Solvent and Medium Viscosity : The environment plays a critical role. The formation of in-cage products like phenylthiobiphenyls is favored in more viscous media, such as polymer films, whereas cage-escape products like diphenylsulfide are more prevalent in dilute solutions. tandfonline.comresearchgate.net Solvent polarity also has an effect, with studies showing higher photoacid generation efficiencies in dichloromethane compared to the more polar acetonitrile. nih.gov

Aryl Substituents : Modifications to the phenyl rings of the triphenylsulfonium cation can alter its photochemical behavior. The photolysis of various substituted triarylsulfonium salts has been studied to understand the electronic effects on the reaction mechanism. ibm.comosti.gov

Irradiation Wavelength : The quantum yield of photoacid generation is dependent on the wavelength of the incident light. For some systems, the quantum yield has been observed to decrease as the irradiation wavelength increases. mdpi.com

Quantum Yield of Acid Generation (ΦH+) : This is a critical measure of efficiency. While diaryliodonium salts often exhibit higher quantum yields, triphenylsulfonium salts are noted for their superior thermal stability. aip.org The introduction of electron-donating groups into the sulfonium salt structure can increase the quantum yield of photoacid generation. researchgate.net The efficiency of acid generation for some arylcycloalkylsulfonium salts has been found to be lower than that of triphenylsulfonium triflate, suggesting a pathway for the regeneration of the parent salt after photocleavage. nih.gov

| Factor | Influence on Photodecomposition and Acid Production |

|---|---|

| Medium Viscosity | Higher viscosity (e.g., polymer films) favors in-cage products (phenylthiobiphenyls). researchgate.net |

| Solvent Polarity | Can affect photoacid generation efficiency; for example, higher efficiency was found in dichloromethane than in acetonitrile for some systems. nih.gov |

| Counter-Anion | Shows a significant effect in the solid state. Anion nucleophilicity can impact subsequent polymerization. tandfonline.comnih.gov |

| Aryl Substituents | Electronic properties of substituents on the phenyl rings can modify the photochemical reaction pathways. ibm.comosti.gov |

| Irradiation Wavelength | The quantum yield of acid generation can be wavelength-dependent, often decreasing at longer wavelengths. mdpi.com |

| Molecular Structure | Structural modifications, such as adding electron-donating groups, can increase the quantum yield of acid generation. researchgate.net |

Solvent Polarity and Viscosity Effects

The polarity and viscosity of the solvent play a crucial role in determining the fate of the photogenerated radical pair and, consequently, the ratio of in-cage to cage-escape products. An increase in solvent viscosity restricts the diffusion of the radical intermediates from the solvent cage, thereby favoring the formation of in-cage recombination products (phenylthiobiphenyls) over cage-escape products (diphenylsulfide).

Research has shown that the cage-to-escape (C/E) ratio can be significantly influenced by the viscosity of the medium. In low-viscosity solvents, the radical fragments can more easily diffuse apart, leading to a higher proportion of cage-escape products. As the solvent viscosity increases, the C/E ratio also increases, indicating a greater yield of the in-cage phenylthiobiphenyl isomers. The C/E ratio for triphenylsulfonium salts can vary from approximately 1:1 in fluid solutions to over 5:1 in more viscous media scispace.com. This trend highlights the competition between the recombination of the caged radical pair and their diffusional separation.

While solvent polarity can also influence reaction pathways, viscosity is the dominant factor in determining the cage/escape product distribution for triphenylsulfonium salts. The general trend observed is that a more viscous environment promotes the formation of in-cage products.

| Solvent | Viscosity (cP at 20°C) | Cage-to-Escape (C/E) Ratio Trend |

|---|---|---|

| Low Viscosity Solvents (e.g., Acetonitrile) | ~0.3-1.0 | Lower C/E Ratio (~1) |

| Medium Viscosity Solvents | ~1.0-10 | Intermediate C/E Ratio |

| High Viscosity Solvents (e.g., Glycols) | >10 | Higher C/E Ratio (>5) |

Polymer Film Matrix Effects

The photochemical behavior of this compound is of significant interest in photolithography, where it is often dispersed in a polymer film. The solid polymer matrix imposes a highly viscous and constrained environment on the photoinitiator, which profoundly affects its photoreactivity.

Similar to highly viscous solvents, the polymer matrix restricts the mobility of the photogenerated phenyl radical and diphenylsulfinyl radical cation. This confinement significantly enhances the probability of in-cage recombination, leading to a higher yield of phenylthiobiphenyls compared to what is observed in solution. Studies have shown that the photolysis of triphenylsulfonium salts in polymer films, such as poly(methyl methacrylate) (PMMA), results in cage-to-escape ratios that are notably higher than in non-viscous solutions scispace.com.

| Polymer Matrix | Typical Cage-to-Escape (C/E) Ratio | Primary Influencing Factor |

|---|---|---|

| Poly(methyl methacrylate) (PMMA) | ~2.8 - 3.5 : 1 | High Viscosity |

| Phenolic Resins | Variable (can be lower than expected) | High Viscosity and Potential for Sensitization |

Counterion Dependence on Photoreactivity and Cage/Escape Ratios

While the photochemical cleavage occurs in the triphenylsulfonium cation, the nature of the counterion, in this case, hexafluorophosphate (PF₆⁻), can have a remarkable influence on the solid-state photoreactivity and the resulting cage/escape product ratios. In dilute solutions, the photochemistry of triphenylsulfonium salts is largely independent of the counterion, with the C/E ratio remaining constant at approximately 1.3:1 for various counterions, including triflate (CF₃SO₃⁻), hexafluoroantimonate (SbF₆⁻), and hexafluoroarsenate (AsF₆⁻) scispace.com.

In the solid state, however, a significant counterion dependence is observed. The crystal lattice and the specific interactions between the cation and anion can influence the packing of the molecules and the local environment where the photochemistry occurs. This can affect the ease with which the photogenerated fragments can separate. For non-nucleophilic anions, there is a clear trend of increasing C/E ratio with the size and type of the counterion in the solid state. For instance, the photolysis of triphenylsulfonium triflate in the solid state gives a C/E ratio of 1.94:1, which increases to 4.12:1 for the hexafluoroantimonate salt and 5.31:1 for the hexafluoroarsenate salt scispace.com. This demonstrates that the counterion plays a critical role in modulating the solid-state photoreactivity by influencing the degree of "caging" of the radical intermediates.

| Counterion | State | Cage-to-Escape (C/E) Ratio |

|---|---|---|

| Triflate (CF₃SO₃⁻) | Solution | 1.3 : 1 |

| Hexafluoroantimonate (SbF₆⁻) | Solution | 1.3 : 1 |

| Hexafluoroarsenate (AsF₆⁻) | Solution | 1.3 : 1 |

| Triflate (CF₃SO₃⁻) | Solid State | 1.94 : 1 |

| Hexafluoroantimonate (SbF₆⁻) | Solid State | 4.12 : 1 |

| Hexafluoroarsenate (AsF₆⁻) | Solid State | 5.31 : 1 |

Wavelength and Light Intensity Dependence

The efficiency and pathway of the photochemical reaction of this compound can be dependent on the wavelength of the incident light. The absorption spectrum of the triphenylsulfonium cation shows strong absorption in the deep UV region. Direct photolysis is typically initiated by irradiation at wavelengths where the sulfonium salt absorbs, such as 254 nm. Studies on various triphenylsulfonium salts have shown high quantum yields for their decomposition upon 254 nm irradiation, with values ranging from 0.23 to 0.85 researchgate.net.

While direct photolysis occurs from the singlet excited state, leading to both in-cage and cage-escape products, sensitization can occur at longer wavelengths where the sulfonium salt itself does not absorb strongly. For example, in the presence of a sensitizer like acetone (B3395972), irradiation at 300 nm can lead to the formation of the triplet excited state of the sulfonium salt, which exclusively yields the cage-escape product, diphenylsulfide scispace.com. Similarly, sensitization with anthracene at 350 nm, which proceeds via electron transfer, also results in the formation of only cage-escape products scispace.com. This indicates that the wavelength of irradiation can be used to control the reaction pathway and the product distribution, particularly when sensitizers are employed.

There is limited specific data available in the reviewed literature concerning the direct effect of varying light intensity on the photochemical reaction mechanism and product distribution of this compound.

Cationic Polymerization Initiation by TPS-PF6

Cationic polymerization is a form of chain-growth polymerization where a cationic initiator transfers a charge to a monomer, rendering it reactive. wikipedia.org This reactive monomer then proceeds to react with other monomers to form a polymer. wikipedia.org TPS-PF6 is a salt consisting of a triphenylsulfonium cation ((C₆H₅)₃S⁺) and a hexafluorophosphate anion (PF₆⁻). It belongs to the onium salt class of photoinitiators, which are known for their efficiency in initiating cationic polymerization. nih.gov

Mechanism of Cationic Species Generation

The initiation process commences with the absorption of UV light by the triphenylsulfonium cation. nih.gov This absorption elevates the molecule to an excited state. From this excited state, the molecule undergoes irreversible fragmentation through both homolytic and heterolytic cleavage of the carbon-sulfur bonds. nih.govacs.org

Homolytic Cleavage: The excited salt can split into a diphenylsulfinyl radical cation and a phenyl radical.

Heterolytic Cleavage: The salt can also cleave to form a diphenyl sulfide and a phenyl cation.

The critical step for initiating polymerization is the subsequent reaction of these initial photoproducts. These highly reactive species can abstract a hydrogen atom from a surrounding solvent or monomer molecule (YH), leading to the formation of a protonated species and, crucially, the generation of a strong Brønsted acid (HX), where X is the non-nucleophilic counter-anion, in this case, hexafluorophosphate (HPF₆). acs.org The general mechanism for acid generation from triarylsulfonium salts can be summarized as follows upon photolysis:

(C₆H₅)₃S⁺PF₆⁻ + hν → [(C₆H₅)₃S⁺PF₆⁻]* (Excited State)

[(C₆H₅)₃S⁺PF₆⁻]* → Various radical and cationic fragments + (C₆H₅)₂S

Fragments + YH (Monomer/Solvent) → Y• + (C₆H₅)₃S⁺-H

(C₆H₅)₃S⁺-H + PF₆⁻ → (C₆H₅)₂S + C₆H₆ + H⁺PF₆⁻ (Superacid)

The generated protonic acid is the ultimate initiator for the cationic polymerization process. acs.org

Role of Superacids in Polymerization Catalysis

The acid generated from the photolysis of TPS-PF6, hexafluorophosphoric acid (HPF₆), is a superacid. A superacid is an acid with an acidity greater than that of 100% pure sulfuric acid. This extremely high acidity allows it to protonate even very weak bases, making it a highly efficient catalyst for cationic polymerization. radtech.org

The role of the superacid is to protonate the monomer, creating a carbocation or an oxonium ion that serves as the active center for chain propagation. The non-nucleophilic nature of the hexafluorophosphate (PF₆⁻) counter-anion is critical for successful polymerization. radtech.org A nucleophilic counter-anion would readily combine with the propagating cationic center, leading to premature termination of the polymer chain. inrim.it The large size and low nucleophilicity of PF₆⁻ ensure that it remains a stable, non-terminating counter-ion to the propagating cationic chain, allowing the polymerization to proceed to high molecular weights. nih.gov The reactivity of the propagating species is influenced by the size of the anion, with larger anions generally leading to more active polymerization. nih.gov

Application in Ring-Opening Polymerization Systems

TPS-PF6 is extensively used to initiate the cationic ring-opening polymerization (CROP) of various heterocyclic monomers. This type of polymerization is driven by the relief of ring strain in the cyclic monomers. wikipedia.org The process involves the protonation of the heteroatom in the ring by the photogenerated superacid, followed by nucleophilic attack of another monomer on the activated ring, leading to chain growth.

Epoxy Monomers (Cycloaliphatic, Diglycidyl Ether of Bisphenol-A, Silicon-Containing Epoxies)

Epoxides are a major class of monomers polymerized using TPS-PF6. The high ring strain of the three-membered oxirane ring makes them highly susceptible to CROP.

Cycloaliphatic Epoxies: Monomers like 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate are known for their high reactivity and the excellent thermal and mechanical properties of the resulting polymers. researchgate.netcapes.gov.br Their high reactivity is attributed to the significant strain in the epoxy rings. nih.gov Studies have shown that triarylsulfonium salts, including TPS-PF6, are effective photoinitiators for these resins. acs.orgresearchgate.net The polymerization rate is influenced by factors such as photoinitiator concentration and curing temperature. researchgate.net

Diglycidyl Ether of Bisphenol-A (DGEBA): DGEBA is a widely used epoxy resin in industrial applications. elsevierpure.comresearchgate.net TPS-PF6 and other sulfonium salts are employed to initiate its cationic polymerization for applications like coatings and microfabrication. researchgate.net The addition of the sulfonium salt can lower the activation energy for the polymerization of the DGEBA system. researchgate.net

Silicon-Containing Epoxies: The incorporation of silicon into epoxy monomers can impart desirable properties such as increased thermal stability, flexibility, and low dielectric constants. TPS-PF6 and other onium salts are used to cure these specialized monomers. Research has shown that diaryliodonium salts with SbF₆⁻ anions can lead to higher polymerization rates compared to those with PF₆⁻ anions in some silicon-containing cycloaliphatic epoxy systems, highlighting the role of the counter-anion in reactivity. nih.gov

| Epoxy Monomer Type | Key Features | TPS-PF6 Application Notes |

|---|---|---|

| Cycloaliphatic Epoxies | High ring strain, fast polymerization, good thermal properties. nih.govcapes.gov.br | Highly effective for rapid curing; polymerization rate is sensitive to process conditions. acs.orgresearchgate.net |

| Diglycidyl Ether of Bisphenol-A (DGEBA) | Widely used industrial resin, forms crosslinked networks. elsevierpure.comresearchgate.net | Used in formulations for coatings and MEMS; lowers the activation energy of curing. researchgate.net |

| Silicon-Containing Epoxies | Enhanced thermal stability, flexibility, and specific dielectric properties. | Effective for curing; reactivity can be modulated by the choice of counter-anion (e.g., PF₆⁻ vs. SbF₆⁻). nih.gov |

Oxetane (B1205548) and Other Cyclic Monomers

Besides epoxides, TPS-PF6 can initiate the polymerization of other cyclic monomers.

Oxetanes: Oxetanes are four-membered cyclic ethers. While their ring strain is slightly lower than that of epoxides, their higher basicity makes them highly reactive in cationic ring-opening polymerization. radtech.org However, they can exhibit a longer induction period compared to epoxides in photoinitiated polymerizations. radtech.org TPS-PF6 is an effective initiator for oxetane polymerization, often used in hybrid systems with epoxides to tailor curing speeds and material properties. radtech.orgrsc.org

Other Cyclic Monomers: The utility of TPS-PF6 extends to other cyclic monomers capable of undergoing cationic polymerization. This includes cyclic ethers like tetrahydrofuran (B95107) and lactones, although their polymerization is often less common in photoinitiated systems compared to epoxides and oxetanes. researchgate.netresearchgate.net

Photoinitiated Polymerization of Acrylates and Other Vinyl Monomers

While cationic polymerization is the primary pathway for epoxides and cyclic ethers, TPS-PF6 can also play a role in the photopolymerization of vinyl monomers. Monomers suitable for cationic polymerization are typically those with electron-donating substituents that can stabilize the propagating carbocation. wikipedia.org

Vinyl Ethers: Vinyl ethers are highly reactive monomers in cationic polymerization due to the electron-donating nature of the ether oxygen, which stabilizes the resulting carbocation. researchgate.netnsf.gov TPS-PF6 and similar onium salts are effective photoinitiators for the rapid polymerization of vinyl ethers. researchgate.net These systems can be used to form homopolymers or copolymers with other cationically polymerizable monomers like epoxides. researchgate.net

N-Vinylcarbazole: N-vinylcarbazole (NVC) is another vinyl monomer that readily undergoes cationic polymerization. It can also act as a photosensitizer, allowing the decomposition of onium salts like triphenylsulfonium hexafluoroantimonate at longer wavelengths, which in turn initiates the rapid polymerization of the NVC monomer. nih.govrsc.org

Acrylates: Acrylates primarily polymerize via a free-radical mechanism. However, TPS-PF6 can be used in hybrid curing systems that combine cationic and radical polymerization pathways. For instance, in a mixture of epoxides and acrylates, TPS-PF6 initiates the cationic polymerization of the epoxide component. Concurrently, radical initiators handle the acrylate (B77674) polymerization. There can be interactions between the two systems. In some specialized organocatalyzed atom transfer radical polymerization (ATRP) systems, triarylsulfonium hexafluorophosphate salts have been employed as photocatalysts for methacrylate (B99206) monomers, demonstrating a different role for these salts outside of traditional cationic initiation. acs.org

| Vinyl Monomer | Polymerization Mechanism | Role of TPS-PF6 |

|---|---|---|

| Vinyl Ethers | Cationic | Direct photoinitiator, generating a superacid for rapid polymerization. researchgate.net |

| N-Vinylcarbazole | Cationic | Can act as both a monomer and a photosensitizer for the onium salt initiator. nih.govrsc.org |

| Acrylates/Methacrylates | Primarily Free-Radical | Used in hybrid systems alongside radical initiators; can act as a photocatalyst in specific ATRP systems. acs.org |

Kinetic Studies of UV-Initiated Cationic Polymerization

Cure Kinetics and Reaction Rate Determination

The progress of UV-initiated cationic polymerization is commonly monitored in real-time using techniques like Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy and photo-Differential Scanning Calorimetry (photo-DSC). RT-FTIR allows for the direct measurement of the consumption of functional groups of the monomer, such as the epoxy group, providing a direct measure of the degree of conversion over time. Photo-DSC, on the other hand, measures the heat flow associated with the exothermic polymerization reaction, from which the rate of reaction and the extent of conversion can be determined.

The kinetic profiles of these polymerizations typically exhibit an induction period, followed by a rapid increase in the rate of polymerization, which then slows down as the reactants are consumed and the viscosity of the system increases, leading to diffusion-controlled limitations. The final conversion achieved depends on the specific monomer system, the concentration of the photoinitiator, and the curing conditions.

Interactive Table: Representative Conversion Data for Cationic Polymerization

Below is a representative data set illustrating the typical progression of monomer conversion over time in a UV-initiated cationic polymerization.

| Time (seconds) | Conversion (%) |

| 0 | 0 |

| 10 | 15 |

| 20 | 45 |

| 30 | 65 |

| 40 | 75 |

| 50 | 80 |

| 60 | 82 |

Note: This table is illustrative of a typical kinetic profile and the exact values can vary based on the specific experimental conditions.

Influence of Photoinitiator Concentration

The concentration of this compound has a significant impact on the polymerization kinetics. Generally, an increase in the photoinitiator concentration leads to a higher rate of polymerization and a greater final conversion. This is because a higher concentration of the photoinitiator results in the generation of a larger number of initiating cationic species upon UV irradiation.